2-Nitrophenol

Description

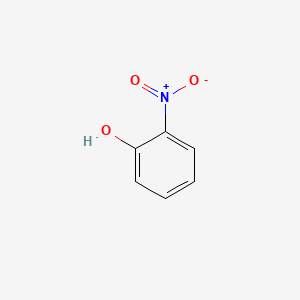

2-nitrophenol is a member of the class of 2-nitrophenols that is phenol in which one of the hydrogens that is ortho to the hydroxy group has been replaced by a nitro group. It is a conjugate acid of a 2-nitrophenolate.

Structure

3D Structure

Properties

IUPAC Name |

2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUPABOKLQSFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

824-39-5 (hydrochloride salt) | |

| Record name | 2-Nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021790 | |

| Record name | 2-Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-nitrophenol is a yellow solid. Sinks in and mixes slowly with water. (USCG, 1999), Other Solid, Light yellow solid with a peculiar aromatic smell;, YELLOW CRYSTALS. | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

417 to 421 °F at 760 mmHg (Decomposes) (NTP, 1992), 216 °C | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

108 °C c.c. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Freely soluble in ... carbon disulfide, alkali hydroxides; slightly soluble in cold water, Very soluble in alcohol, ether, acetone, chlorine, In water, 2100 mg/L at 20 °C; 10,800 mg/L at 100 °C, In water, 2.5X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 (poor) | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.49 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.2942 g/cu cm at 40 °C, 1.49 g/cm³ | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 120.7 °F (NTP, 1992), 0.11 [mmHg], Vapor pressure = 1 mm Hg at 49.3 °C, 0.113 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.015 | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light yellow needles or prisms, MONOCLINIC, Yellow needles from alcohol | |

CAS No. |

88-75-5 | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD148E95KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

113 to 115 °F (NTP, 1992), 44-45 °C, 45-46 °C | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Quantum Chemical Characterization of 2-Nitrophenol: A Technical Guide

The following technical guide details the quantum chemical characterization of 2-Nitrophenol, focusing on density functional theory (DFT) applications.

Executive Summary

2-Nitrophenol (o-Nitrophenol) represents a paradigmatic system for studying intramolecular hydrogen bonding (IMHB) and electronic resonance in aromatic compounds. Unlike its isomers (m- and p-nitrophenol), the ortho positioning of the hydroxyl (-OH) and nitro (-NO

This guide provides a standardized computational workflow for researchers to characterize 2-Nitrophenol. It synthesizes data from DFT studies (B3LYP/6-311++G(d,p)) to establish benchmarks for geometry, vibrational spectroscopy, and reactivity descriptors relevant to drug development and environmental degradation studies.

Theoretical Framework & Computational Methodology

To achieve high-fidelity results that correlate with experimental X-ray and spectroscopic data, the following computational parameters are recommended as the field standard.

The Standard Model

-

Theory Level: Density Functional Theory (DFT).[1][2][3][4][5][6]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the most widely validated functional for this organic system, providing an optimal balance between computational cost and accuracy for vibrational frequencies.

-

Basis Set: 6-311++G(d,p) .[1][4][6][7]

-

Diffuse functions (++): Critical for describing the lone pairs on Oxygen and the anionic character of the nitro group.

-

Polarization functions (d,p): Essential for accurately modeling the hydrogen bond directionality.

-

Computational Workflow

The following self-validating workflow ensures that the calculated properties represent a true minimum on the Potential Energy Surface (PES).

Figure 1: Standardized computational workflow for the quantum chemical analysis of 2-Nitrophenol.

Structural Dynamics: The Intramolecular Hydrogen Bond

The defining feature of 2-Nitrophenol is the intramolecular hydrogen bond (IMHB) between the hydroxyl hydrogen and one of the nitro oxygens. This interaction locks the molecule into a planar

Geometry Parameters

Optimization at the B3LYP/6-311++G(d,p) level reveals the following characteristic parameters. The formation of the O-H...O bond results in a slight elongation of the O-H bond compared to phenol.

| Parameter | Atom Pair | Calculated Value (Å/°) | Experimental (XRD) | Deviation |

| Bond Length | O(H)-H | 0.992 Å | 0.85-0.95 Å | +0.04 Å |

| Bond Length | O...H (H-bond) | ~1.75 - 1.80 Å | 1.80 Å | < 2% |

| Bond Angle | O-H...O | 145° - 148° | ~145° | < 2% |

| Dihedral | C-C-O-H | 0.0° (Planar) | 0.0° | 0.0° |

Note: DFT typically overestimates bond lengths slightly compared to XRD due to the latter measuring electron density centroids rather than nuclear positions.

Stabilization Mechanism

The IMHB is not merely electrostatic; NBO (Natural Bond Orbital) analysis confirms a significant charge transfer component. The lone pair of the nitro oxygen (

Figure 2: Orbital interaction diagram illustrating the hyperconjugative stabilization of the intramolecular hydrogen bond.

Electronic Properties & Reactivity

Understanding the Frontier Molecular Orbitals (FMOs) is crucial for predicting the molecule's behavior in drug synthesis and environmental degradation.

HOMO-LUMO Gap

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a proxy for kinetic stability and chemical hardness.[8][9]

-

HOMO: Localized primarily on the phenol ring and hydroxyl group (electron donor).

-

LUMO: Delocalized over the nitro group and the ring (electron acceptor).

-

Calculated Gap (

): 4.03 eV (approx).

This relatively low gap (compared to phenol's ~6.0 eV) indicates that 2-Nitrophenol is "softer" and more polarizable, making it more reactive towards nucleophilic attacks and easier to reduce.

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the following descriptors to predict pharmaceutical activity:

| Descriptor | Formula | Value (eV) | Interpretation |

| Ionization Potential (I) | ~7.2 eV | Energy required to remove an electron. | |

| Electron Affinity (A) | ~3.2 eV | Energy released when adding an electron. | |

| Chemical Hardness ( | ~2.0 eV | Resistance to charge transfer. | |

| Electrophilicity Index ( | High | Strong electrophilic character due to -NO |

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for drug docking:

-

Negative Potential (Red): Concentrated on the Nitro group oxygens and the Hydroxyl oxygen. These are preferred sites for electrophilic attack or cation binding.

-

Positive Potential (Blue): Concentrated on the aromatic protons.

-

Implication: The IMHB "neutralizes" the hydroxyl proton's positive potential, reducing its acidity compared to isomers where the proton is exposed.

Spectroscopic Validation

To validate the computational model, calculated vibrational frequencies must be scaled (typically by 0.961 for B3LYP/6-311++G(d,p)) to match experimental FT-IR data.

-

O-H Stretching: The hallmark of 2-Nitrophenol is the significant red-shift of the O-H stretching frequency.

-

Free Phenol: ~3650 cm

-

2-Nitrophenol (Calc): ~3200 - 3250 cm

-

Cause: The IMHB weakens the O-H bond force constant, lowering the frequency.

-

-

NO

Stretching: Asymmetric and symmetric stretches appear in the 1500-1300 cm

References

-

Vibrational and DFT Studies: Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2-Nitrophenol. Longdom. Link

-

Reactivity Descriptors: Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. Research Journal of Pharmacy and Technology. Link

-

HOMO-LUMO Analysis: Quantum Chemical Studies on Molecular Structure and Reactivity Descriptors. Acta Chim.[8] Pharm. Indica. Link

-

Intramolecular Hydrogen Bonding: How does intramolecular hydrogen bonding cause the molecules to be separated from each other? Chemistry Stack Exchange. Link

-

NBO Analysis: Natural Bond Orbital Analysis of Hydrogen Bonding. Journal of Physical Chemistry A. Link

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. rjpn.org [rjpn.org]

- 4. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. hakon-art.com [hakon-art.com]

- 9. irjweb.com [irjweb.com]

An In-depth Technical Guide to the Environmental Fate and Transport of 2-Nitrophenol

This guide provides a comprehensive technical overview of the environmental fate and transport of 2-Nitrophenol (2-NP), a significant environmental contaminant originating from various industrial activities. Designed for researchers, environmental scientists, and professionals in drug development, this document synthesizes current knowledge on the physicochemical properties, degradation pathways, and mobility of 2-NP in the environment, offering insights into its behavior and persistence.

Introduction: The Environmental Significance of 2-Nitrophenol

2-Nitrophenol is a synthetic chemical compound used primarily in the manufacturing of dyes, pigments, rubber chemicals, fungicides, and pharmaceuticals.[1][2] Its widespread industrial application has led to its release into the environment, posing potential risks to ecosystems and human health.[3] The presence of the nitro group makes 2-NP and other nitrophenolic compounds recalcitrant to degradation, contributing to their persistence in soil and water systems.[3] Understanding the environmental dynamics of 2-NP is therefore crucial for developing effective remediation strategies and assessing its ecological impact.

Physicochemical Properties Governing Environmental Behavior

The environmental fate and transport of 2-Nitrophenol are fundamentally governed by its intrinsic physical and chemical properties. These parameters determine its partitioning between air, water, and soil, as well as its susceptibility to various degradation processes.

| Property | Value | Source |

| Molecular Formula | C6H5NO3 | [4] |

| Molecular Weight | 139.11 g/mol | [4] |

| Physical State | Light yellow crystalline solid | [5][6] |

| Melting Point | 44-45 °C | [6] |

| Boiling Point | 216 °C | [6] |

| Water Solubility | 2.1 g/L at 20 °C | [7] |

| Vapor Pressure | 0.069 hPa at 20 °C | [7] |

| Octanol-Water Partition Coefficient (log Kow) | 1.77 - 1.79 | [4][7] |

| Henry's Law Constant | 1.3 x 10⁻⁵ atm-m³/mol at 20 °C | [4] |

| pKa | 7.23 at 25 °C | [4] |

The moderate water solubility and log Kow of 2-NP suggest it has the potential for mobility in aqueous environments and a moderate tendency to sorb to organic matter in soil and sediments.[4][7] Its vapor pressure indicates that volatilization from water and soil surfaces can occur, contributing to its atmospheric transport.[4]

Environmental Degradation Pathways

2-Nitrophenol is subject to both biotic and abiotic degradation processes in the environment, which ultimately determine its persistence.

Biodegradation: The Microbial Response

Biodegradation is a primary mechanism for the removal of 2-Nitrophenol from the environment. A variety of microorganisms have been identified that can utilize 2-NP as a source of carbon and energy.

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of 2-Nitrophenol is often initiated by monooxygenase or dioxygenase enzymes. A common pathway involves the initial oxidation of 2-NP to catechol, with the subsequent release of nitrite.[8][9] The catechol is then further metabolized through ortho- or meta-cleavage of the aromatic ring, leading to intermediates of central metabolic pathways, such as the beta-ketoadipate pathway.[9][10] Microorganisms capable of this process include species of Pseudomonas, Bacillus, and Arthrobacter.[8][10]

Caption: Environmental fate and transport of 2-Nitrophenol.

Experimental Protocol: Assessing Aerobic Biodegradation of 2-Nitrophenol in Soil

This protocol outlines a standardized laboratory procedure to evaluate the aerobic biodegradation of 2-Nitrophenol in soil. The causality behind these steps is to create a controlled environment that mimics natural soil conditions while allowing for accurate measurement of 2-NP degradation over time.

Objective: To determine the rate of aerobic biodegradation of 2-Nitrophenol in a specific soil type.

Materials:

-

Test soil, sieved (<2 mm)

-

2-Nitrophenol (analytical grade)

-

Deionized water

-

Mineral salts medium (optional, if soil has low nutrient content)

-

Incubation flasks (e.g., 250 mL Erlenmeyer flasks with foam stoppers)

-

Incubator with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Solvents for extraction (e.g., acetonitrile, methanol)

-

Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)

-

pH meter

Methodology:

-

Soil Characterization:

-

Analyze the test soil for key parameters: pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass. This provides a baseline and helps in interpreting the biodegradation results.

-

-

Preparation of Soil Microcosms:

-

Weigh a predetermined amount of soil (e.g., 50 g dry weight equivalent) into each incubation flask.

-

Adjust the soil moisture content to a specific level (e.g., 60% of water holding capacity) to ensure optimal microbial activity.

-

Prepare a stock solution of 2-Nitrophenol in deionized water.

-

Spike the soil in each flask with the 2-NP stock solution to achieve the desired initial concentration (e.g., 50 mg/kg soil). Ensure even distribution by thorough mixing.

-

Prepare control flasks:

-

Abiotic Control: Use sterilized (e.g., autoclaved or gamma-irradiated) soil to account for any non-biological degradation.

-

No-Substrate Control: Use non-sterilized soil without the addition of 2-NP to monitor background microbial activity.

-

-

-

Incubation:

-

Place the flasks in an incubator at a constant temperature (e.g., 25 °C) in the dark to prevent photodegradation.

-

Ensure adequate aeration by using foam stoppers or other gas-permeable closures.

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate flasks for each treatment.

-

Extract 2-Nitrophenol from the soil samples using an appropriate solvent. A common method is to shake a subsample of soil with the solvent for a specified time.

-

Centrifuge or filter the extract to remove soil particles.

-

If necessary, clean up the extract using SPE to remove interfering substances.

-

Analyze the concentration of 2-Nitrophenol in the extracts using HPLC-UV.

-

-

Data Analysis:

-

Plot the concentration of 2-Nitrophenol versus time for the biotic and abiotic treatments.

-

Calculate the rate of degradation and the half-life (DT50) of 2-Nitrophenol in the soil. This can be done by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

-

Self-Validating System: The inclusion of abiotic controls is critical to differentiate between biological and non-biological degradation, thus validating that the observed loss of 2-NP is indeed due to microbial activity. The no-substrate control helps to ensure that the observed changes are not due to background fluctuations in the soil microbial community.

Conclusion and Future Perspectives

The environmental fate and transport of 2-Nitrophenol are multifaceted processes influenced by a combination of its chemical properties and prevailing environmental conditions. While biodegradation and photolysis are key degradation pathways, the mobility of 2-NP in soil and its potential to leach into groundwater remain significant concerns. [1][2]Future research should focus on identifying novel microbial strains with enhanced degradation capabilities, understanding the synergistic effects of different degradation mechanisms, and developing predictive models to better assess the long-term environmental risks associated with 2-Nitrophenol contamination.

References

- Comprehensive Overview of 2-Nitrophenol: Properties, Applications, and Safety. (2025).

- 2-Nitrophenol - Santa Cruz Biotechnology.

- Biodegradation of P-nitro phenol using a novel bacterium Achromobacter denitrifacians isolated from industrial effluent water - IWA Publishing.

- 2-NITROPHENOL 4-NITROPHENOL Agency for Toxic Substances and Disease Registry U.S. P - GovInfo.

- Toxicological Profile for Nitrophenols.

- 2-NITROPHENOL - CAMEO Chemicals - NOAA.

- Nitrophenols in Air and Rainwater | Request PDF - ResearchGate.

- 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem.

- Microbial biodegradation of nitrophenols and their derivatives: A Review - ResearchGate.

- Secondary Organic Aerosol Formation from Nitrophenols Photolysis under Atmospheric Conditions - MDPI.

- Safety Data Sheet: 2-Nitrophenol - Carl ROTH.

- Nitrophenols - Agency for Toxic Substances and Disease Registry.

- Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp - PubMed.

- Desorption of 2-Nitrophenol from Activated Carbon Under the Action of Biotic and Abiotic Factors | Request PDF - ResearchGate.

- Photodegradation of 2-nitrophenol catalyzed by CoO, CoS and CoO/CoS nanoparticles | Request PDF - ResearchGate.

- c Biodegradation pathway of 2-Nitrophenol | Download Scientific Diagram - ResearchGate.

- Highly Sensitive Detection Analytical Performance of 2-Nitrophenol Pollution in Various Water samples via Polyaniline/Sulfation CarboxymethylCellulose/Multi Carbon Nanotubes Nanocomposite-Based Electrochemical Sensor | Request PDF - ResearchGate.

- Measuring Herbicide Volatilization from Bare Soil - USDA ARS.

- Atmospheres - UCI Aerosol Photochemistry Group.

- Low-Cost Adsorbents for the Removal of Phenol/Phenolics, Pesticides, and Dyes from Wastewater Systems: A Review - MDPI.

- Mass transfer of pesticides into the atmosphere by volatilization from soils and plants: overview. - CABI Digital Library.

- Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern.

- Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - RSC Publishing.

- REMOVAL OF 2-NITROPHENOL, 2,4-DINITROPHENOL AND 2,4,6-TRINITROPHENOL FROM AQUEOUS SOLUTION THROUGH ADSORPTION ON COBALT, NICKEL AND TUNGSTEN FERROCYANIDES - Redalyc.

- (PDF) Volatilization of Standalone Dicamba and Dicamba Plus Glyphosate as Function of Volatility Reducer and Different Surfaces - ResearchGate.

- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International.

- Toxicological Profile for Nitrophenols.

- Adsorption and equilibrium studies of phenol and para-nitrophenol by magnetic activated carbon synthesised from cauliflower waste - Environmental Engineering Research.

- 2-NITROPROPANE Method no.: Matrix: Target concentration: Procedure: Detection limit based on recommended air volume - OSHA.

- Simulating Herbicide Volatilization from Bare Soil Affected by Atmospheric Conditions and Limited Solubility in Water 2131 - USDA ARS.

Sources

- 1. govinfo.gov [govinfo.gov]

- 2. llojibwe.org [llojibwe.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. carlroth.com [carlroth.com]

- 8. nbinno.com [nbinno.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Nitrophenol as a Precursor in Organic Synthesis

Introduction: The Strategic Importance of an Ortho-Substituted Phenol

In the landscape of organic synthesis, the selection of a starting material is a decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. 2-Nitrophenol (o-nitrophenol), a seemingly simple aromatic compound, stands as a cornerstone precursor, valued not merely for the functional groups it possesses, but for their strategic ortho-relationship. This proximity of a nucleophilic hydroxyl group and a reducible, electron-withdrawing nitro group on a benzene ring creates a unique chemical personality, unlocking facile pathways to a diverse array of complex molecules.

This guide moves beyond a mere cataloging of reactions. It aims to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind experimental choices when using 2-nitrophenol. We will explore its fundamental reactivity, its pivotal transformation into 2-aminophenol, and its subsequent role in constructing the heterocyclic scaffolds that are prevalent in pharmaceuticals, dyes, and functional materials.[1][2] Every protocol and pathway is presented with an emphasis on the underlying principles, ensuring a trustworthy and authoritative resource for laboratory application.

Chapter 1: Physicochemical Properties and Inherent Reactivity

The utility of 2-nitrophenol begins with its distinct physical and electronic properties, which are dominated by the interplay between the hydroxyl and nitro substituents.

Data Presentation: Physicochemical Characteristics of 2-Nitrophenol

| Property | Value | Source |

| CAS Number | 88-75-5 | [3] |

| Molecular Formula | C₆H₅NO₃ | [4] |

| Molecular Weight | 139.11 g/mol | [4] |

| Appearance | Light yellow crystalline solid | [3][4] |

| Melting Point | 43-45 °C | [3] |

| Boiling Point | 214-216 °C | [3] |

| Water Solubility | 2.1 g/L at 20 °C | [5] |

| pKa | 7.23 at 25 °C | [4] |

| logP (n-octanol/water) | 1.79 | [4] |

The Causality of Reactivity: Intramolecular Hydrogen Bonding

The defining structural feature of 2-nitrophenol is a strong intramolecular hydrogen bond between the phenolic hydrogen and an oxygen atom of the nitro group. This is not a trivial interaction; it is the primary driver of the molecule's behavior.

-

Expertise & Experience: Unlike its meta and para isomers, which rely on intermolecular hydrogen bonding, 2-nitrophenol's internal bonding effectively "self-solvates" the molecule. This chelation reduces its ability to hydrogen bond with water, explaining its lower-than-expected water solubility. Critically, it also stabilizes the molecule, which can influence the kinetics of certain reactions. For instance, the catalytic reduction of the nitro group in 2-nitrophenol can be slower than that of 4-nitrophenol because the hydrogen bond must be disrupted for the nitro group to effectively interact with the catalyst surface.[6]

Caption: General workflow for the reduction of 2-nitrophenol.

Experimental Protocol: Catalytic Hydrogenation of 2-Nitrophenol

-

Trustworthiness: This protocol is a self-validating system. The disappearance of the yellow color of the starting material provides a clear visual endpoint for the reaction, and the purity can be readily checked by melting point analysis.

-

Setup: To a 250 mL Parr hydrogenation bottle, add 2-nitrophenol (10.0 g, 71.9 mmol) and methanol (100 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g, 5% w/w) under a nitrogen atmosphere. Causality: Pd/C is pyrophoric; handling it in an inert atmosphere prevents accidental ignition.

-

Hydrogenation: Seal the vessel and connect it to a Parr hydrogenation apparatus. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases and the solution turns from yellow to colorless (typically 2-4 hours).

-

Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite provides a fine filtration medium that prevents the small catalyst particles from passing through.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a solid residue. Recrystallize the crude 2-aminophenol from hot water or ethanol/water to afford white to off-white needles. Expected yield: >90%.

Chapter 3: Building Heterocyclic Scaffolds: The Power of 2-Aminophenol

With its adjacent amino and hydroxyl groups, 2-aminophenol is an ideal precursor for condensation reactions that forge important heterocyclic rings found in many biologically active molecules.

Synthesis of Phenoxazines

Phenoxazines are a class of tricyclic heteroaromatics that form the core of many dyes and are increasingly explored as photoredox catalysts and components in organic electronics. [7]They are typically synthesized via the condensation of 2-aminophenol with a suitably activated benzene derivative.

-

Expertise & Experience: The reaction of 2-aminophenol with an o-dihaloarene or a related substrate proceeds via a double nucleophilic aromatic substitution (SNAAr). The phenoxide, being a stronger nucleophile than the aniline, typically reacts first, followed by an intramolecular cyclization by the amino group to form the phenoxazine ring. [8][9]The choice of base and solvent is crucial to facilitate both deprotonation of the phenol and the subsequent cyclization.

Caption: General synthesis of phenoxazines from 2-aminophenol.

Synthesis of Benzoxazoles

Benzoxazoles are another privileged scaffold in medicinal chemistry. Their synthesis from 2-aminophenol is straightforward, typically involving a one-pot condensation with a carboxylic acid or its equivalent (e.g., acyl chloride, aldehyde). The reaction proceeds through the formation of an amide or imine intermediate, followed by a dehydrative cyclization.

Chapter 4: Direct Synthetic Utility of 2-Nitrophenol

While reduction to 2-aminophenol is its most common fate, 2-nitrophenol is also a direct precursor in several important synthetic routes.

Synthesis of Dyes and Pigments

2-Nitrophenol is a crucial intermediate in the manufacture of a wide range of colorants. [1][3]Its structure allows for diazotization of the corresponding amine (after reduction) and coupling, or for nucleophilic substitution reactions to introduce chromophoric groups, leading to vibrant and stable colors for textiles and other materials. [1]

Synthesis of Carbazoles

Modern synthetic methods have enabled the direct construction of carbazole frameworks from nitroarenes, bypassing the need for pre-formed anilines.

-

Expertise & Experience: Advanced methodologies, such as the light-promoted tandem coupling of nitroarenes with Grignard reagents, demonstrate the direct use of the nitro group's electronic properties. [10]In these reactions, the nitroarene acts as an acceptor in a coupling event, followed by an in-situ cyclization to form the carbazole ring system, offering a novel and efficient entry into this important class of compounds. [11][12][13]

Chapter 5: Safety and Handling Protocols

Trustworthiness: Adherence to strict safety protocols is non-negotiable when handling 2-nitrophenol due to its toxicity. [3]

-

Toxicological Hazards: 2-Nitrophenol is toxic via inhalation, ingestion, and dermal absorption. [4]Exposure can lead to headaches, nausea, and cyanosis (a bluish discoloration of the skin due to lack of oxygen in the blood). [3]* Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood. [14]For operations that may generate dust, respiratory protection is necessary. [5]* Storage and Incompatibilities: Store in a cool, dry, well-ventilated area away from food and feedstuffs. It must be kept separate from strong oxidants, strong bases, and strong acids. [4][5]It can react violently with strong alkalis (especially in molten form) and chlorosulfuric acid. [15]* Disposal: 2-Nitrophenol is an environmental pollutant. [16]All waste materials must be disposed of according to local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.

Conclusion

2-Nitrophenol is far more than a simple chemical intermediate; it is a strategic tool in the arsenal of the synthetic chemist. Its value is derived from the ortho-positioning of its functional groups, which enables a cascade of predictable and high-yield transformations. The reduction to 2-aminophenol serves as a gateway to a rich world of heterocyclic chemistry, essential for the development of new pharmaceuticals and functional materials. By understanding the fundamental principles that govern its reactivity and by adhering to rigorous safety standards, researchers can continue to leverage 2-nitrophenol to build the complex molecules that drive scientific innovation.

References

-

2-Nitrophenol (Ortho Nitro Phenol / ONP) - Kajay Remedies . Kajay Remedies. [Link]

-

Comprehensive Overview of 2-Nitrophenol: Properties, Applications, and Safety . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Nitrophenol | C6H5NO3 | CID 6947 . PubChem, National Center for Biotechnology Information. [Link]

-

The Significance of 2-Methyl-5-Nitrophenol in Organic Synthesis and Chemical Research . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Aminophenol - Wikipedia . Wikipedia. [Link]

-

Understanding 2-Nitrophenol (CAS 88-75-5): Properties and Applications for R&D . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Aminophenol - Wikipedia . Wikipedia. [Link]

-

2-amino-4-nitrophenol - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Safety Data Sheet: 2-Nitrophenol . Carl ROTH. [Link]

-

Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane . MDPI. [Link]

-

Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review . PMC, National Center for Biotechnology Information. [Link]

-

HAZARD SUMMARY . NJ.gov. [Link]

-

Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles . RSC Publishing. [Link]

-

New Functionalized Phenoxazines and Phenothiazines | ACS Omega . ACS Publications. [Link]

-

Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene . ResearchGate. [Link]

-

Supporting Information The Synthesis of Carbazoles: Light-Promoted Tandem Coupling of Nitroarenes with Grignard Reagents . [Link]

-

Construction of highly functionalized carbazoles via condensation of an enolate to a nitro group . PubMed. [Link]

-

Synthesis of carbazoles: light-promoted tandem coupling of nitroarenes with Grignard reagents . Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Construction of highly functionalized carbazoles via condensation of an enolate to a nitro group . PMC, National Center for Biotechnology Information. [Link]

-

New Functionalized Phenoxazines and Phenothiazines . PMC, National Center for Biotechnology Information. [Link]

Sources

- 1. kajay-remedies.com [kajay-remedies.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]

- 7. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of carbazoles: light-promoted tandem coupling of nitroarenes with Grignard reagents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. Construction of highly functionalized carbazoles via condensation of an enolate to a nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Construction of highly functionalized carbazoles via condensation of an enolate to a nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nj.gov [nj.gov]

- 15. 2-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. mdpi.com [mdpi.com]

Technical Whitepaper: In Silico Structural Elucidation of 2-Nitrophenol

A Quantum Chemical Perspective for Drug Discovery & Environmental Applications

Executive Summary: The Ortho-Effect Paradigm

2-Nitrophenol (2-NP) represents a canonical case study in organic structural theory due to the profound influence of the ortho-effect . Unlike its isomers (3- and 4-nitrophenol), 2-NP exhibits a planar geometry stabilized by a strong Intramolecular Hydrogen Bond (IHB) between the hydroxyl proton and one of the nitro group oxygens.

For researchers in drug development and materials science, understanding this internal "locking" mechanism is critical. It dramatically alters the molecule's lipophilicity (logP), reduces its boiling point by preventing intermolecular association, and modifies its reactivity profile—key factors when 2-NP serves as a pharmacophore or a precursor in fungicide synthesis.

This guide provides a rigorous theoretical framework for investigating 2-NP, moving beyond basic geometry to electronic structure validation using Density Functional Theory (DFT).[1]

Computational Methodology: The "Gold Standard" Protocol

To achieve results comparable to experimental X-ray diffraction and FTIR data, a specific level of theory is required. The standard B3LYP functional is robust, but the basis set choice is the variable that determines accuracy, particularly for the lone pairs involved in the IHB.

Recommended Level of Theory

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional effectively handles the exchange-correlation energy for organic aromatic systems.

-

Basis Set: 6-311++G(d,p) .[2][3]

-

Rationale for ++ (Diffuse Functions): Critical for accurately modeling the electron-rich nitro group and the lone pairs on the oxygen atoms. Without diffuse functions, the H-bond strength is often underestimated.

-

Rationale for (d,p) (Polarization Functions): Essential for allowing the orbitals to distort (polarize) to form the hydrogen bond geometry accurately.

-

The Self-Validating Workflow

A robust computational protocol must be self-validating. The following workflow ensures that the calculated structure is a true local minimum and not a saddle point.

Figure 1: Standard DFT workflow for molecular characterization. The absence of imaginary frequencies is the primary quality gate.

Geometrical Analysis & The Chelate Ring

The defining feature of 2-NP is the formation of a six-membered "chelate-like" ring involving the atoms: C1-C2-N-O...H-O .

Structural Parameters (Calculated vs. Experimental)

The following table summarizes the key geometric parameters. Note the deviations in bond lengths caused by the resonance-assisted hydrogen bond (RAHB).

| Parameter | Bond / Angle | Theoretical (B3LYP) | Experimental (XRD) | Structural Insight |

| Bond Length | O-H | ~0.99 - 1.01 Å | ~0.85 - 0.95 Å | Elongated due to H-bond participation. |

| Bond Length | H...O (Nitro) | ~1.75 - 1.85 Å | ~1.90 Å | Significantly shorter than van der Waals radii sum (2.72 Å), confirming strong interaction. |

| Bond Length | C-N | ~1.46 Å | ~1.48 Å | Slightly shortened due to conjugation with the ring. |

| Bond Angle | O-H...O | ~145° - 150° | ~140° - 150° | Non-linear H-bond, constrained by the planar ring geometry. |

| Dihedral | O-C-C-N | ~0.0° | ~0.0° | Confirms planarity (Cs Symmetry). |

Note: Experimental XRD values often show shorter X-H bonds due to electron density diffraction limits; DFT values are often more accurate for nuclear positions.

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical hardness and optical properties.[4][5]

-

HOMO: Localized largely on the phenol ring and the hydroxyl group (electron donor regions).

-

LUMO: Localized primarily on the nitro group (electron withdrawing) and the ring.

-

Energy Gap (

): Approximately 3.5 eV - 4.0 eV (depending on basis set).-

Significance: This relatively narrow gap (compared to benzene) places the absorption in the visible blue region, resulting in the characteristic yellow color of 2-Nitrophenol.

-

Molecular Electrostatic Potential (MEP)

The MEP map is a predictive tool for docking studies.

-

Negative Potential (Red): Concentrated around the Nitro group oxygens. This is the region susceptible to electrophilic attack or cation binding.

-

Positive Potential (Blue): Concentrated around the aromatic protons.

-

Crucial Observation: The hydroxyl proton, usually the most positive region in phenols, is shielded in 2-NP due to the IHB, making it less available for external hydrogen bonding. This explains the lower water solubility of 2-NP compared to 4-NP.

Vibrational Spectroscopy: The Validation Metric

The most reliable method to validate your theoretical structure against experimental data is the O-H stretching frequency .

The "Red Shift" Phenomenon

In a free phenol (or dilute 4-nitrophenol), the O-H stretch appears near 3600 cm⁻¹ . In 2-Nitrophenol, the Intramolecular Hydrogen Bond weakens the O-H covalent bond, lowering its force constant.

-

Theoretical Prediction (Unscaled): ~3350 - 3400 cm⁻¹

-

Experimental (IR): ~3200 - 3250 cm⁻¹

-

Scaling Factor: DFT frequencies are typically overestimated by ~4-5% due to the harmonic approximation. A scaling factor of 0.961 (for B3LYP/6-311++G**) is recommended to align calculation with experiment.

Diagnostic Rule: If your calculated O-H stretch is >3500 cm⁻¹, your starting geometry likely failed to capture the intramolecular H-bond (i.e., the OH was rotated away from the Nitro group).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides the "chemical intuition" behind the stabilization. It quantifies the donor-acceptor interactions (hyperconjugation) using Second-Order Perturbation Theory.

Key Stabilizing Interaction

The primary interaction stabilizing the planar conformer is the donation of electron density from the Oxygen lone pair (Nitro) into the antibonding orbital of the O-H bond.

-

Donor:

(Lone Pair) -

Acceptor:

(Antibonding Orbital) -

Stabilization Energy (

): Typically 5 - 15 kcal/mol .

Figure 2: Mechanism of Intramolecular Hydrogen Bonding (IHB) stabilization in 2-Nitrophenol.

References

-

PubChem. (2025).[6] 2-Nitrophenol | C6H5NO3.[6][7] National Library of Medicine. [Link]

-

Kovács, A., et al. (2015). Theoretical and Experimental Study of the Vibrational Spectrum of Phenol Based on Density Functional Theory. International Journal of Advanced Engineering, Management and Science. [Link]

-

Hamad, O. A. (2023).[5] Density Function Theory Study of the Physicochemical Characteristics of 2-nitrophenol. ResearchGate. [Link]

-

Krishnakumar, V., et al. (2009).[8] Density functional theory calculations and vibrational spectra of 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol. Journal of Raman Spectroscopy. [Link]

-

Chemistry Stack Exchange. (2014). How does intramolecular hydrogen bonding cause the molecules to be separated from each other?[Link]

Sources

- 1. irjweb.com [irjweb.com]

- 2. researchgate.net [researchgate.net]

- 3. ijaemr.com [ijaemr.com]

- 4. joaquinbarroso.com [joaquinbarroso.com]

- 5. youtube.com [youtube.com]

- 6. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Use of 2-Nitrophenol in the manufacturing of azo dyes

Application Note: High-Purity Synthesis of O,O'-Dihydroxy Azo Dyes via 2-Nitrophenol

Executive Summary

This application note details the protocol for utilizing 2-Nitrophenol (o-nitrophenol) as a primary starting material in the manufacturing of azo dyes. While 2-nitrophenol itself possesses a chromophore, its primary industrial value lies in its reduction to 2-aminophenol . This intermediate is critical for synthesizing O,O'-dihydroxyazo dyes , a class of tridentate ligands capable of forming stable metal-complex dyes (e.g., Chrome dyes) with transition metals like Chromium(III) or Copper(II).

This guide covers the entire workflow: the selective reduction of the nitro group, the diazotization of the resulting amine, and the coupling reaction with

Safety & Handling Protocols

Warning: 2-Nitrophenol is a toxic, volatile solid.[1][2] Strict adherence to safety standards is mandatory.

| Hazard Class | Specific Risk | Mitigation Strategy |

| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through skin.[3] | Wear full PPE (Nitrile gloves, lab coat, P100 respirator). Work in a certified fume hood. |

| Volatility | Volatile with steam; vapors can cause eye/respiratory irritation. | Keep reaction vessels covered. Use cold traps during vacuum filtration or distillation. |

| Reactivity | Reacts violently with strong oxidizers and strong bases.[4] | Store away from nitric acid and perchlorates. Keep cool (15–25°C).[4] |

| Environmental | Toxic to aquatic life with long-lasting effects.[1][3] | Collect all aqueous waste for hazardous disposal. Do not release into drains.[2][5] |

Chemical Reaction Pathway

The synthesis follows a linear three-stage pathway. The "Ortho Effect" of the hydroxyl group in 2-nitrophenol is preserved, eventually serving as a chelating site in the final dye.

Figure 1: Synthetic pathway from 2-Nitrophenol to the final Azo Dye. The stability of the diazonium intermediate is the rate-limiting control point.

Experimental Protocols

Phase A: Reduction of 2-Nitrophenol to 2-Aminophenol

While catalytic hydrogenation is used industrially, the Zinin Reduction (Sodium Sulfide) method is detailed here for its robustness in laboratory settings without high-pressure equipment.

Reagents:

-

2-Nitrophenol (13.9 g, 0.1 mol)

-

Sodium Sulfide nonahydrate (

) (36.0 g, 0.15 mol) -

Ammonium Chloride (5.35 g)

-

Ethanol (50 mL)

Step-by-Step Protocol:

-

Dissolution: In a 500 mL round-bottom flask, dissolve 13.9 g of 2-nitrophenol in 50 mL of ethanol and 30 mL of water.

-

Catalyst Preparation: Add 5.35 g of ammonium chloride.

-

Reduction: Heat the solution to a gentle boil. Slowly add the solution of Sodium Sulfide (dissolved in minimal water) dropwise over 30 minutes.

-

Reflux: Reflux the mixture for 1 hour. The color will shift from yellow (nitro) to dark brown/red (amine oxidation products).

-

Isolation: Steam distill the mixture to remove unreacted 2-nitrophenol (it is volatile). The residue contains the 2-aminophenol.

-

Crystallization: Filter the hot residue. Cool the filtrate in an ice bath. 2-Aminophenol crystallizes as beige/white needles.

-

Yield Check: Expected MP: 172–174°C.

Phase B: Diazotization of 2-Aminophenol

This step converts the amine into a reactive diazonium electrophile. Note: 2-Aminophenol is prone to oxidation; work quickly and keep cold.

Reagents:

-

2-Aminophenol (from Phase A, approx. 10.9 g)

-

Sodium Nitrite (

) (7.0 g) -

Hydrochloric Acid (conc. 37%) (25 mL)

-

Ice (crushed)

Step-by-Step Protocol:

-

Acidification: Suspend the 2-aminophenol in 30 mL water and 25 mL conc. HCl in a 250 mL beaker. Cool to 0–5°C in an ice-salt bath.

-

Nitrite Addition: Dissolve 7.0 g

in 15 mL water. Add this solution dropwise to the amine suspension.[9][10]-

Critical Control: Maintain temp < 5°C. If temp rises, the diazonium salt will hydrolyze to a phenol, releasing

gas.

-

-

Endpoint Validation: After addition, stir for 10 mins.

-

Test 1 (Acidity): Congo Red paper must turn blue (pH < 3).

-

Test 2 (Nitrite Excess): Starch-Iodide paper must turn blue instantly. If no blue color, add more

.

-

-

Quenching: If the Starch-Iodide test is positive after 15 mins, add small amounts of Urea or Sulfamic Acid to destroy excess nitrous acid. This prevents side reactions during coupling.

Phase C: Coupling with 2-Naphthol

The diazonium salt (electrophile) attacks the electron-rich naphthol ring (nucleophile).

Reagents:

- -Naphthol (2-Naphthol) (14.4 g, 0.1 mol)

-

Sodium Hydroxide (10% aqueous solution)

-

Sodium Acetate (buffer)

Step-by-Step Protocol:

-

Coupler Preparation: Dissolve 14.4 g of 2-naphthol in 100 mL of 10% NaOH. The solution should be clear (formation of sodium naphthoxide). Cool to 5°C.[11]

-

Coupling Reaction: Slowly pour the cold Diazonium solution (Phase B) into the alkaline Naphthol solution with vigorous stirring.

-

Observation: A brilliant red precipitate forms immediately.

-

pH Control: The mixture must remain alkaline (pH 9-10) for the coupling to proceed. If the acid from the diazo solution neutralizes the base, add more NaOH or Sodium Acetate.

-

-

Digestion: Stir the dye slurry for 30 minutes at room temperature to ensure particle growth.

-

Filtration: Filter the red solid using a Buchner funnel. Wash with cold water until the filtrate is neutral.

-

Drying: Dry in a vacuum oven at 60°C.

Quality Control & Characterization

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Deep red powder (crystalline). |

| Melting Point | Capillary Method | 190–195°C (Decomposes). |

| Purity (TLC) | Silica Gel (DCM:MeOH 9:1) | Single spot ( |

| Identity | UV-Vis Spectroscopy | |

| Metal Chelation | Shift in |

Troubleshooting Guide

Issue 1: Tar formation during Diazotization.

-

Cause: Temperature rose above 5°C or insufficient acid was used, leading to self-coupling.

-

Solution: Ensure internal temperature monitoring.[10] Increase HCl concentration.

Issue 2: Low Yield in Coupling.

-

Cause: pH dropped below 7 during diazo addition. Phenols only couple effectively as phenoxide ions (alkaline pH).

-

Solution: Add Sodium Carbonate or Acetate to the naphthol solution to buffer the acid introduced by the diazo salt.

Issue 3: Dull Color.

-

Cause: Oxidation of 2-aminophenol prior to diazotization.

-

Solution: Use freshly reduced amine or recrystallize the starting material before use.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6947, 2-Nitrophenol. Retrieved from [Link]

-

Organic Syntheses. Diazotization and Coupling Procedures (General Protocols). Org.[7][11] Synth. 1928, 8, 116. Retrieved from [Link]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Reduction of Nitro Compounds.[7][12][13] (Standard text for Zinin Reduction protocols).

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. echemi.com [echemi.com]

- 4. carlroth.com [carlroth.com]

- 5. astechireland.ie [astechireland.ie]

- 6. CCCC 1995, Volume 60, Issue 3, Abstracts pp. 514-520 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 7. Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis [sioc-journal.cn]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cuhk.edu.hk [cuhk.edu.hk]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: 2-Nitrophenol Derivatives as Chromogenic Substrates for Enzyme Kinetics Studies

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-nitrophenol (2-NP) based compounds as chromogenic substrates in enzyme kinetics studies. We delve into the underlying biochemical principles, provide detailed, validated protocols for assay execution, and offer expert insights into data analysis and troubleshooting. This guide is designed to serve as a practical resource, ensuring the generation of robust and reproducible kinetic data.

Introduction: The Principle of Chromogenic Assays

Enzyme kinetics studies are fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. A cornerstone of these studies is the ability to accurately measure the rate of an enzymatic reaction. Chromogenic substrates are invaluable tools in this context; they are synthetic molecules designed to mimic the natural substrate of an enzyme.[1] Upon enzymatic cleavage, these substrates release a chromophore—a molecule that absorbs light in the visible spectrum—resulting in a measurable color change.[1] The intensity of this color, measured over time using a spectrophotometer, is directly proportional to the enzyme's activity.[1]

Among the most established chromogenic systems are those based on nitrophenols. Substrates like ortho-nitrophenyl-β-D-galactopyranoside (ONPG) are colorless molecules. When acted upon by a specific enzyme, such as β-galactosidase, the glycosidic bond is cleaved, releasing galactose and ortho-nitrophenol (2-nitrophenol).[2][3] While 2-nitrophenol itself is pale yellow, its conjugate base, the 2-nitrophenolate anion, is intensely yellow.[4] This color change forms the basis of a simple and sensitive spectrophotometric assay.[5]

This guide will focus on the practical application of 2-nitrophenol-releasing substrates, using the β-galactosidase/ONPG system as a primary example, a classic pairing used extensively in molecular biology and biochemistry.[3][6]

Physicochemical Properties of the 2-Nitrophenol Reporter

Understanding the properties of the released chromophore, 2-nitrophenol, is critical for proper assay design and data interpretation. The key characteristic is its nature as a weak acid, which dictates the pH-dependent color change.

| Property | Value | Significance in Enzyme Assays |

| Molecular Formula | C₆H₅NO₃ | - |

| Molecular Weight | 139.11 g/mol | Used for preparing standard solutions from solid 2-NP. |

| Appearance | Light yellow crystalline solid[7][8] | - |

| pKa | ~7.23 (at 25°C)[8][9][10] | CRITICAL. Below this pH, the colorless acidic form (2-nitrophenol) dominates. Above this pH, the yellow anionic form (2-nitrophenolate) dominates. This is why a high pH "stop solution" is used to maximize the signal. |

| Absorbance Max (λmax) | ~405-420 nm (alkaline pH)[3][11][12][13] | This is the wavelength used for spectrophotometric quantification of the yellow 2-nitrophenolate product. |

| Solubility in Water | 2.1 g/L (at 20°C)[10] | Sufficient for creating aqueous standard solutions. |

The Biochemical Reaction and Assay Principle

The assay relies on a straightforward, two-step principle: enzymatic cleavage followed by pH-induced color development.

-

Enzymatic Reaction: The enzyme (e.g., β-galactosidase) binds to the substrate (e.g., ONPG) and catalyzes the hydrolysis of a specific bond. This releases the colorless 2-nitrophenol molecule.

-